molecular formula C15H15ClN2O2 B1369099 2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B1369099
M. Wt: 290.74 g/mol
InChI Key: BCNIDACMXVMQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of nicotinamide, featuring a chloro group at the second position and a 4-methoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyphenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinamide derivatives.

    Oxidation and Reduction: Products depend on the specific oxidation or reduction pathway, leading to different functionalized derivatives.

    Hydrolysis: Major products are 2-chloronicotinic acid and 4-methoxyphenylethylamine.

Scientific Research Applications

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-methoxyphenyl)nicotinamide: A closely related compound with similar structural features but lacking the ethyl group.

    4-Methoxy-N-(2-chlorophenyl)nicotinamide: Another related compound with the chloro group at a different position on the phenyl ring.

    N-(4-Methoxyphenyl)-2-chloronicotinamide: A compound with a similar structure but different substitution pattern.

Uniqueness

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c1-10(11-5-7-12(20-2)8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-10H,1-2H3,(H,18,19)

InChI Key

BCNIDACMXVMQLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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